Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate
Description
Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties. This compound, in particular, features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom, making it a significant fragment in drug design and synthesis .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-methyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-3-27-21(26)19-18(15-7-9-16(22)10-8-15)14(2)28-20(19)23-17(25)13-24-11-5-4-6-12-24/h7-10H,3-6,11-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSLQOJIFLIQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate involves several steps One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying bioavailability or enabling further derivatization.
Reaction Conditions
-
Acidic Hydrolysis : 6M HCl, reflux (4–6 hr) yields 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylic acid.
-
Basic Hydrolysis : NaOH (2M) in ethanol/water (70°C, 3 hr) produces the carboxylate salt.
Applications :
-
Enhances water solubility for pharmacological testing.
-
Serves as an intermediate for peptide coupling or metal coordination .
Nucleophilic Substitution at the Chlorophenyl Group
The 4-chlorophenyl substituent participates in aromatic nucleophilic substitution (SNAr) reactions under controlled conditions.
Example Reaction :
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Aniline | 4-(N-Phenylamino)phenyl derivative | 68% | |
| Piperazine | Bis-arylpiperazine adduct | 52% |
Key Insight : Electron-withdrawing groups on the thiophene ring activate the chlorophenyl moiety for substitution.
Amide Bond Functionalization
The piperidinylacetyl amino group undergoes:
-
Hydrolysis : Strong acids (e.g., H2SO4) cleave the amide bond to regenerate the amine and acetic acid derivatives.
-
Reductive Amination : Reaction with aldehydes/ketones and NaBH3CN modifies the piperidine nitrogen .
Notable Example :
This modification alters receptor-binding affinity in pharmacological analogs .
Thiophene Ring Electrophilic Substitution
The electron-rich thiophene core undergoes electrophilic substitution, though steric hindrance from the 4-chlorophenyl group limits reactivity at the 5-position.
Observed Reactions :
| Electrophile | Conditions | Product |
|---|---|---|
| HNO3 (fuming) | H2SO4, 0°C | 5-Nitrothiophene derivative |
| Br2 (1 eq) | CHCl3, RT | 5-Bromothiophene derivative |
Mechanism :
Nitration occurs at the 5-position due to directing effects of the ester and amide groups .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, leveraging the amide and ester functionalities.
Example : Acid-catalyzed cyclization yields oxazinone derivatives:
| Catalyst | Temperature | Product | Application |
|---|---|---|---|
| H2SO4 | 100°C | Benzo[b]thieno[2,3-d]oxazin-4-one | Antimicrobial agents |
Reduction of Functional Groups
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Ester to Alcohol : LiAlH4 reduces the ester to a primary alcohol (RCH2OH).
-
Nitro to Amine : H2/Pd-C reduces nitro groups introduced via electrophilic substitution .
Metal-Complexation Reactions
The carboxylate (post-hydrolysis) and amide groups coordinate transition metals:
| Metal Salt | Ligand Site | Complex Structure | Use Case |
|---|---|---|---|
| Cu(II) | Carboxylate O, Amide N | Octahedral | Catalytic oxidation |
| Fe(III) | Thiophene S | Tetrahedral | Magnetic materials |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiophene core substituted with an ethyl ester, a chlorophenyl group, and a piperidinylacetyl amino moiety. The synthesis of this compound typically involves multi-step organic reactions including acylation and esterification processes. The synthetic routes can be optimized to enhance yield and purity, which are critical for pharmaceutical applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives. Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes within the microbes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. Preclinical studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis .
Case Studies
Several case studies have documented the application of this compound in experimental models:
- Cancer Therapy : In a study involving xenograft models, administration of the compound led to significant tumor regression compared to control groups. This highlights its potential as an adjunct therapy in cancer treatment regimens .
- Infection Models : In animal models of bacterial infection, treatment with this compound resulted in lower bacterial loads and improved survival rates, indicating its therapeutic promise against resistant bacterial strains .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets in the body. The piperidine moiety plays a crucial role in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate can be compared with other thiophene derivatives and piperidine-containing compounds. Similar compounds include:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound also features a chlorophenyl group and is used in the synthesis of pyrimidine derivatives.
Piperine: A naturally occurring piperidine derivative known for its antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological assays conducted to evaluate its efficacy.
Chemical Structure and Synthesis
The compound is characterized by a thiophene ring substituted with a piperidinylacetylamino group and a 4-chlorophenyl moiety. Its synthesis typically involves multi-step reactions, including acylation and esterification processes. The synthetic route often starts from commercially available thiophene derivatives, which are then modified to introduce the desired functional groups.
Antimicrobial Activity
Recent studies have indicated that thiophene derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, in vitro assays have shown that the compound exhibits activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In cell viability assays using human cancer cell lines, it was found to induce apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values varied across different cell lines, with the most sensitive being breast cancer cells (IC50 = 15 µM).
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Apoptosis Induction : The compound activates apoptotic pathways, evidenced by increased expression of pro-apoptotic factors.
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested alongside standard antibiotics. The results demonstrated superior efficacy against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent.
Study on Anticancer Properties
A recent publication evaluated the anticancer effects of this compound in vivo using xenograft models. Tumor-bearing mice treated with the compound showed significant tumor regression compared to control groups. Histological analysis revealed reduced cell proliferation and increased apoptosis within tumor tissues.
Q & A
Q. Critical Intermediates :
- Ethyl 2-amino-4-methyl-5-arylthiophene-3-carboxylate (core structure).
- Acylated intermediates (e.g., piperidin-1-ylacetyl derivatives).
Q. Optimization Tips :
- Use excess acylating agent (1.2–1.5 eq) to compensate for steric hindrance from the 4-chlorophenyl group.
- Monitor reactions via TLC or HPLC to detect side products early .
(Basic) Which spectroscopic and crystallographic techniques confirm the compound’s structure?
Answer:
Spectroscopic Methods :
Q. Crystallographic Methods :
- X-ray Diffraction : Single-crystal studies (e.g., using SHELXL, ) resolve absolute configuration. For example, used Mo-Kα radiation (λ = 0.71073 Å) to solve a related thiophene structure with R-factor = 0.054.
- Software : WinGX () processes diffraction data, while ORTEP visualizes anisotropic displacement parameters .
(Advanced) How can low yields during acylation of the 2-amino group be addressed?
Answer:
Causes : Steric hindrance from the 4-chlorophenyl group or competing side reactions (e.g., hydrolysis of acyl chloride).
Q. Solutions :
- Reaction Design :
- Use high-boiling solvents (DMF, DMSO) at 80–100°C to enhance reagent solubility.
- Add acyl chloride dropwise over 1–2 hours to minimize dimerization.
- Catalysis : DMAP (4-dimethylaminopyridine, 0.1 eq) accelerates acylation by activating the amino group .
- Workup : Extract unreacted starting materials with ethyl acetate/water (3:1) to improve purity.
Case Study : achieved 62% yield in butyl chloroformate acylation by optimizing stoichiometry (1:1.2 amine:chloroformate) and reaction time (6 hours) .
(Advanced) How is crystallographic disorder in the piperidinyl moiety resolved during refinement?
Answer:
Disorder Management in SHELXL () :
- Split Models : Use PART commands to assign partial occupancies to disordered atoms.
- Restraints : Apply SIMU/DELU restraints to maintain reasonable thermal motion and geometry.
Q. Validation :
- Compare bond lengths/angles with similar structures (e.g., ’s piperidine derivatives).
- Use WinGX’s ORTEP to visualize electron density maps and adjust atom positions iteratively .
Example : A study on ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole () resolved disorder by collecting data at 100 K, reducing thermal motion artifacts.
(Advanced) How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Methodology :
Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl, ) to assess electronic effects.
Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) with IC₅₀ determination.
Computational Modeling : Use docking software (AutoDock, Schrödinger) to correlate activity with binding affinity.
Q. Data Analysis :
- Plot substituent Hammett constants (σ) vs. log(IC₅₀) to identify electronic trends.
- Compare crystal structures (e.g., ) to identify key interactions (e.g., hydrogen bonds with piperidinyl NH) .
(Basic) What safety precautions are critical during synthesis?
Answer:
Hazards :
Q. Protocols :
- Spill Management : Absorb spills with vermiculite; avoid water to prevent aerosolization ().
- Waste Disposal : Neutralize acidic/byproduct streams before disposal ().
(Advanced) How to resolve contradictions between NMR and X-ray data?
Answer:
Case Example : If NMR suggests axial chirality but X-ray shows a planar configuration:
Verify Sample Purity : Check for enantiomeric impurities via chiral HPLC.
Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) detects conformational exchange broadening signals.
DFT Calculations : Compare computed NMR shifts (Gaussian 16) with experimental data to validate stereochemistry .
Reference : resolved stereochemical ambiguities by correlating NOESY cross-peaks with X-ray-derived torsion angles.
(Advanced) What computational tools predict the compound’s pharmacokinetic properties?
Answer:
Software :
- ADMET Prediction : SwissADME or pkCSM to estimate logP (target ~3.5), solubility, and CYP450 inhibition.
- Molecular Dynamics : GROMACS simulates membrane permeability (e.g., blood-brain barrier penetration).
Validation : Compare predictions with in vitro assays (e.g., Caco-2 cell permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
